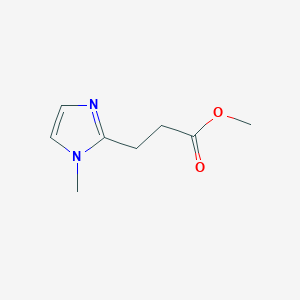

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester

説明

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester is an imidazole-derived compound featuring a methyl ester group at the propanoic acid chain and a methyl substitution at the 1-position of the imidazole ring. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and organic chemistry.

特性

IUPAC Name |

methyl 3-(1-methylimidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTLZPPPLWNJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Imidazole Nitrogen (N-1 Methylation)

One primary step is the selective methylation of the imidazole nitrogen at position 1 to obtain 1-methylimidazole derivatives. This is typically performed by:

- Treating imidazole or imidazole-2-carboxylic acid derivatives with methylating agents such as methyl iodide or dimethyl sulfate.

- Use of a base (e.g., sodium hydride) in an aprotic solvent like dry N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution at N-1.

This method is well-documented in the synthesis of N-substituted imidazoles and is supported by experimental procedures where methylation occurs cleanly without affecting other positions on the ring.

Introduction of the Propanoic Acid Side Chain

The 2-position substitution with a propanoic acid moiety can be achieved by:

- Reaction of 1-methylimidazole with halo-substituted propanoic acid derivatives (e.g., 3-bromopropanoic acid) under reflux conditions in an organic solvent such as dichloromethane. This leads to nucleophilic substitution preferentially at the sulfur or nitrogen atoms depending on conditions, but optimized protocols favor substitution at the imidazole 2-position.

- Alternatively, condensation reactions involving imidazole derivatives and α-haloketones or α-haloesters can be used to introduce the side chain.

Esterification to Methyl Ester

The conversion of the carboxylic acid group to the methyl ester is typically performed by:

- Treatment of the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Alternatively, esterification can be achieved by reacting the acid with diazomethane or by Fischer esterification methods.

For example, (E)-urocanic acid derivatives have been esterified by refluxing in dry methanol, yielding methyl esters with good purity and yield.

Representative Synthetic Route and Reaction Conditions

Research Findings and Optimization

- The substitution reaction with 3-bromopropanoic acid under reflux yields the acid intermediate with moderate yield (~54%) and can be optimized by controlling solvent and temperature.

- Methylation at N-1 is highly efficient using sodium hydride in dry DMF, minimizing side reactions and ensuring regioselectivity.

- Esterification proceeds quantitatively when using dry methanol and acid catalysts, with minimal side reactions.

- Stereochemical considerations: Some related imidazole derivatives show E/Z isomerism in side chains; reaction conditions such as temperature and catalyst choice influence isomer ratios.

Additional Synthetic Approaches

Recent literature also reports:

- Cyclization methods starting from hydroxylamine and ethyl glyoxalate to form imidazole N-oxides, followed by reaction with chloro-2-propanone to yield imidazole esters at C-2.

- Use of tert-butyl esters as intermediates to improve selectivity and facilitate purification, followed by acid cleavage to yield the methyl ester.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-1 Methylation via Alkylation | Methyl iodide, NaH, DMF | High regioselectivity, good yield | Requires dry, aprotic solvents |

| Side Chain Introduction via Halide Substitution | 3-bromopropanoic acid, reflux, dichloromethane | Direct introduction of propanoic acid | Moderate yield, requires reflux |

| Esterification (Fischer or Acid Catalyzed) | Methanol, acid catalyst (H2SO4/HCl), reflux | Quantitative yield, simple procedure | Requires removal of water |

| Cyclization via N-oxide intermediates | Hydroxylamine, ethyl glyoxalate, chloro-2-propanone | Allows ester at C-2, tolerant to substituents | Multi-step, specialized reagents |

| Use of tert-butyl esters as intermediates | tert-butyl propiolate, acid cleavage | Improved selectivity, easier purification | Additional cleavage step required |

化学反応の分析

Types of Reactions: 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, often under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, typically in anhydrous ether or THF (tetrahydrofuran).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of imidazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can produce imidazole-2-propanoic acid, 1-methyl-.

Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

科学的研究の応用

Synthesis of Imidazole Derivatives

Methyl 1H-imidazole-2-propanoate serves as a crucial intermediate in the synthesis of various imidazole derivatives. These derivatives are significant in medicinal chemistry due to their biological activities, including anti-inflammatory and antimicrobial properties. Researchers have developed methods to synthesize N-substituted imidazoles using this compound, which can be further modified to enhance efficacy against specific targets.

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceuticals. For instance, it is related to the synthesis of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory effects comparable to those of aspirin. The structural similarities allow for the exploration of similar pharmacological profiles in new drug candidates derived from 1H-imidazole-2-propanoic acid derivatives .

Structure-Activity Relationship Studies

Studies have focused on understanding the structure-activity relationships (SAR) of imidazole derivatives synthesized from methyl 1H-imidazole-2-propanoate. These investigations help identify how modifications to the imidazole structure affect biological activity, leading to the development of more potent compounds .

Case Study 1: Anti-inflammatory Activity

In a study published by Whitehouse et al., methyl 1H-imidazole-2-propanoate was used as a precursor for synthesizing compounds tested for anti-inflammatory activity. The results indicated that certain derivatives exhibited significant inhibition of inflammatory responses in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Properties

Another research effort explored the antimicrobial properties of imidazole derivatives synthesized from methyl 1H-imidazole-2-propanoate. The derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating their potential as candidates for developing new antibiotics .

Data Tables

作用機序

The mechanism by which 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or modulation of receptor activity.

類似化合物との比較

Table 1: Structural Features of Analogous Imidazole Derivatives

Key Observations :

- Positional Isomerism: The position of the propanoic acid chain (2- vs. 4- or 5-) significantly impacts electronic distribution and steric effects. For example, the 4-carboxylate isomer () has a lower molecular weight due to the absence of a propanoic acid chain .

- Ester Variations : Ethyl esters (e.g., in ) exhibit higher molecular weights and likely increased hydrophobicity compared to methyl esters .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Boiling Points: Cyano-substituted derivatives (e.g., ) show elevated boiling points due to increased polarity and molecular weight .

- Acidity: The pKa of the ester group in the target compound is likely comparable to cyano-substituted analogs (~6.5), influencing its behavior in aqueous environments .

- Density : Methyl esters (e.g., ) exhibit higher densities than ethyl esters, attributed to tighter molecular packing .

生物活性

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester, also known as methyl 1-methyl-1H-imidazole-2-propanoate, is a compound of significant interest in pharmaceutical and biochemical research. Its structure features an imidazole ring, which is known for its biological activities, particularly in the modulation of enzyme functions and receptor interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-Methyl-1H-imidazole-2-propanoic acid methyl ester

- Molecular Formula : C7H10N2O2

- CAS Number : 869846-77-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits properties that make it a candidate for further development in therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to influence metabolic pathways by acting as an inhibitor or modulator of various proteins involved in cellular signaling.

1. Enzyme Inhibition

Research indicates that the compound can inhibit enzymes such as insulin-degrading enzyme (IDE), which plays a crucial role in the metabolism of insulin and amyloid-beta peptides. Inhibitors of IDE have potential therapeutic implications for diabetes and Alzheimer's disease management .

2. Antiviral Activity

Studies have shown that related imidazole derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV). The introduction of methyl esters has been associated with increased antiviral activity compared to their corresponding acids .

3. Antitumor Potential

Imidazole derivatives have also been investigated for their antitumor activity. For instance, compounds with similar structures demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the imidazole structure can enhance therapeutic efficacy .

Case Study 1: IDE Inhibition

A study focused on the structure-activity relationship (SAR) of imidazole derivatives revealed that methyl esters are crucial for maintaining activity against IDE. The compound's methyl ester form was optimized for solubility and stability in plasma, showing promise as a chemical probe for IDE inhibition .

| Compound | IC50 (μM) | Plasma Stability (t1/2, h) |

|---|---|---|

| Methyl Ester | 2.9 | 6.4 |

| Carboxylic Acid | - | - |

| Isopropyl Ester | 0.3 | 0.2 |

| Tert-butyl Ester | 0.8 | >24 |

This table summarizes the potency and stability of various esters derived from the parent compound, indicating that larger esters tend to enhance both activity and stability.

Case Study 2: Antiviral Screening

In another study evaluating antiviral properties, compounds similar to 1H-Imidazole-2-propanoic acid were screened against HSV-1. Results indicated that modifications leading to the formation of esters significantly increased antiviral efficacy compared to their acid counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。